N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride
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Overview
Description
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C6H15ClN2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride
- N-(2-morpholinylmethyl)methanesulfonamide
Uniqueness
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a methanesulfonamide group makes it particularly versatile in various applications, setting it apart from similar compounds.
Biological Activity
N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H14N2O3S⋅HCl and a molecular weight of approximately 230.71 g/mol. The compound features a morpholine ring, a methanesulfonamide group, and a methyl group, contributing to its unique properties and biological activities.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. This interaction is crucial in various therapeutic contexts, including antibacterial and anticancer applications .
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Binding Affinity : The morpholine ring enhances the compound's binding affinity to biological targets, improving its efficacy.
Biological Activity Overview
The compound has been studied for several biological activities:
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially due to its structural similarity to known sulfa drugs. It may inhibit bacterial enzymes essential for metabolic processes.
- Anticancer Potential : Research indicates that the compound may influence cellular pathways related to cancer progression, although detailed pharmacological studies are required to fully elucidate these effects .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with various enzymes have provided insights into its mechanism of action. Techniques such as binding assays and enzymatic activity measurements are commonly employed in these studies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated antibacterial effects against Gram-positive bacteria by inhibiting specific bacterial enzymes. |
Study 2 | Showed potential anticancer activity by affecting cell proliferation pathways in vitro. |
Study 3 | Investigated enzyme inhibition mechanisms, revealing significant binding affinity to target enzymes involved in metabolic regulation. |
Comparison with Similar Compounds
This compound shares structural similarities with other compounds, which can influence its biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(Morpholin-3-yl)methanesulfonamide | Morpholine ring; methanesulfonamide group | Different nitrogen position may alter biological activity |
N-(Piperidin-3-yl)methanesulfonamide | Piperidine ring instead of morpholine | Potentially different pharmacokinetics |
N-(Cyclohexylmethyl)methanesulfonamide | Aliphatic cyclohexane group | May exhibit different solubility and stability |
These comparisons highlight how variations in structure can lead to different biological activities and therapeutic potentials.
Properties
Molecular Formula |
C6H15ClN2O3S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
N-(morpholin-2-ylmethyl)methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-5-6-4-7-2-3-11-6;/h6-8H,2-5H2,1H3;1H |
InChI Key |
FBAKONIJSBCSRS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CNCCO1.Cl |
Origin of Product |
United States |
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